REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][C:5]([NH2:8])=[N:6][CH:7]=1.C[Si]([N-][Si](C)(C)C)(C)C.[Li+].C([Li])CCC.[B:24](OC(C)C)([O:29]C(C)C)[O:25]C(C)C>O.CO.O1CCCC1>[NH2:8][C:5]1[N:4]=[CH:3][C:2]([B:24]([OH:29])[OH:25])=[CH:7][N:6]=1 |f:1.2|
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Name
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Quantity
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70 g
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Type
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reactant
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Smiles
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BrC=1C=NC(=NC1)N
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Name
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Quantity
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1055 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
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Quantity
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483 mL
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Type
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reactant
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Smiles
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C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
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Name
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Quantity
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515 mL
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
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Quantity
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48 mL
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
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Quantity
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91 g
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Type
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reactant
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Smiles
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B(OC(C)C)(OC(C)C)OC(C)C
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Name
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crude product
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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|
Name
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Quantity
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2136 mL
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Type
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solvent
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Smiles
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O
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Name
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Quantity
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908 mL
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Type
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solvent
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Smiles
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CO
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Name
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Quantity
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700 mL
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Type
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solvent
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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2.5 (± 2.5) °C
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Type
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CUSTOM
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Details
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the reaction mixture was stirred for 1 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was charged over 30 min
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Duration
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30 min
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Type
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TEMPERATURE
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Details
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while maintaining the temperature between −60° C. and −70° C
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Type
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ADDITION
|
Details
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was charged over 1 h
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Duration
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1 h
|
Type
|
TEMPERATURE
|
Details
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while maintaining the temperature between −60° C. and −70° C.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature between −60° C. and −70° C.
|
Type
|
TEMPERATURE
|
Details
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while maintaining the temperature between −60° C. and −70° C.
|
Type
|
STIRRING
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Details
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the reaction mixture was stirred for 1 h
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Duration
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1 h
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Type
|
WAIT
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Details
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After being aged at 0-5° C. for 30 min
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Duration
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30 min
|
Type
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CUSTOM
|
Details
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the resulting layers were separated
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Type
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ADDITION
|
Details
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To the aqueous layer was added water (420 mL) over 30 min
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Duration
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30 min
|
Type
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ADDITION
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Details
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followed by addition of tert-butyl methyl ether (822 mL)
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Type
|
TEMPERATURE
|
Details
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to warm to 20-25° C.
|
Type
|
STIRRING
|
Details
|
was stirred for 30 min
|
Duration
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30 min
|
Type
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CUSTOM
|
Details
|
The layers were separated
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Type
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WASH
|
Details
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the aqueous layer was washed with tert-butyl methyl ether (5×700 mL)
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Type
|
TEMPERATURE
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Details
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The aqueous layer was cooled to 0-5° C.
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Type
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ADDITION
|
Details
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35% aqueous hydrochloric acid solution (137 mL) was added over 1 h
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Duration
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1 h
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Type
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TEMPERATURE
|
Details
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while maintaining the temperature between 0-5° C
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Type
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STIRRING
|
Details
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The mixture was stirred at 0-5° C. for 1.5 h
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Duration
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1.5 h
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Type
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FILTRATION
|
Details
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filtered
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Type
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WASH
|
Details
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washed with water (14 mL)
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Type
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CUSTOM
|
Details
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the cake was dried under vacuum at 45-50° C.
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Type
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CUSTOM
|
Details
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to afford the crude product (26.7 g)
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Type
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STIRRING
|
Details
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the mixture was stirred at room temperature (rt) for 20 min
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Duration
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20 min
|
Type
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TEMPERATURE
|
Details
|
The mixture was warmed to 65° C.
|
Type
|
STIRRING
|
Details
|
stirred for 1.5 h
|
Duration
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1.5 h
|
Type
|
STIRRING
|
Details
|
the suspension was stirred for 1.5 h
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Duration
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1.5 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 20° C.
|
Type
|
STIRRING
|
Details
|
stirred for 14 h
|
Duration
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14 h
|
Type
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FILTRATION
|
Details
|
The solid was collected by filtration
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Type
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WASH
|
Details
|
the filter cake was washed with water (13 mL)
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Type
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CUSTOM
|
Details
|
dried under vacuum at 45-50° C. for 12 h
|
Duration
|
12 h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(C=N1)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.6 g | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 42.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |